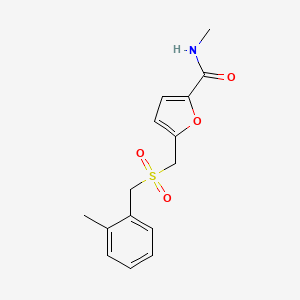

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide

Description

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic heterocyclic compound featuring a furan-2-carboxamide core substituted with a sulfonylmethyl group at the 5-position. The sulfonyl moiety is further modified with a 2-methylbenzyl group, while the carboxamide nitrogen is methylated.

The compound’s synthesis likely involves green chemistry approaches, as evidenced by recent methodologies for analogous sulfonyl-carboxamide-linked heterocycles (e.g., N-((2-benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide), which employ atom-efficient coupling reactions under mild conditions. Characterization via NMR, mass spectrometry, and FTIR is standard for such derivatives.

Properties

IUPAC Name |

N-methyl-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-5-3-4-6-12(11)9-21(18,19)10-13-7-8-14(20-13)15(17)16-2/h3-8H,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHKIAKYZFPXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the furan derivative in the presence of a base such as pyridine.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated furan with an amine, such as methylamine, under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Key steps would include:

Continuous Sulfonylation: Using a flow reactor to maintain precise control over reaction conditions.

Automated Purification: Employing techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding sulfide compounds.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a carboxamide group, and sulfonyl and benzyl substituents. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.

- Carboxamide Group : Enhances solubility and biological activity.

- Sulfonyl Group : Potentially increases interaction with biological targets.

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is significant in regulating melanin production. Studies indicate that it exhibits potent inhibition of mushroom tyrosinase, suggesting potential applications in skin-lightening products and treatments for hyperpigmentation .

- Receptor Modulation : It may interact with various receptors, influencing physiological responses related to inflammation and cancer progression. This interaction could lead to the development of new therapeutic agents targeting these pathways.

Organic Synthesis

Due to its functional groups, this compound serves as a versatile building block in organic synthesis:

- Intermediate in Synthesis : It can be used to synthesize more complex organic molecules by participating in various chemical reactions, including oxidation and substitution reactions.

Materials Science

The compound's unique structural features allow for potential applications in developing new materials:

- Polymer Chemistry : It can act as an intermediate for creating polymers with specific properties, potentially leading to innovative materials with applications in coatings, adhesives, and other industrial uses.

Case Study 1: Melanogenesis Inhibition

A study investigated the anti-melanogenic effects of this compound. Results indicated that treatment with this compound significantly reduced melanin production compared to controls, highlighting its potential use in cosmetic formulations aimed at skin whitening.

Case Study 2: Antimicrobial Activity

While primarily studied for its enzyme inhibition properties, related compounds have demonstrated antimicrobial activity. Research suggests that derivatives of this compound could inhibit quorum sensing in pathogenic bacteria, indicating potential for further exploration in antimicrobial therapy .

Mechanism of Action

The mechanism by which N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of sulfonyl-linked carboxamide furans. Below is a comparative analysis with four structurally related compounds:

Key Observations:

Core Heterocycle :

- The target compound’s furan ring offers a planar, electron-rich system, contrasting with the fused naphthofuran in derivatives (e.g., compound 4), which enhances aromatic stacking but reduces solubility.

- TAK-652’s benzazocine core (a polycyclic amine) enables distinct receptor interactions compared to furan-based systems.

Sulfonyl and Carboxamide Modifications :

- The 2-methylbenzyl-sulfonyl group in the target compound increases lipophilicity relative to simpler sulfonyl substituents (e.g., phenylsulfonyl in TAK-652). This may enhance membrane permeability but reduce aqueous solubility.

- Methylation of the carboxamide nitrogen (vs. hydrogen in compounds) likely improves metabolic stability by blocking deamidation pathways.

Biological Activity Trends :

- Naphthofuran derivatives () exhibit moderate antibacterial activity, attributed to nitro and hydrazine groups that disrupt bacterial enzymes. The absence of such groups in the target compound suggests divergent mechanisms.

- TAK-652’s antiviral activity highlights the role of sulfonyl-carboxamide motifs in targeting protein-protein interactions (e.g., CXCR4 chemokine receptors).

Biological Activity

N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : The furan ring is synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

- Introduction of the Sulfonyl Group : This is achieved via sulfonylation, where a sulfonyl chloride reacts with the furan derivative in the presence of a base such as pyridine.

- Carboxamide Formation : The final step involves reacting the sulfonylated furan with an amine (e.g., methylamine) under mild heating conditions.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function.

- Binding Affinity : The furan ring may participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar furan structures have shown significant growth inhibition against various cancer cell lines, including leukemia and solid tumors. A study demonstrated that these compounds could inhibit the NF-κB pathway, which is crucial for cell survival and proliferation in cancer cells .

Case Study 1: Anticancer Efficacy

A series of furan derivatives were evaluated for their cytotoxic effects against a panel of 60 human cancer cell lines. The results showed that certain derivatives exhibited over 60% growth inhibition at a concentration of . Further dose-response studies revealed effective half-maximal inhibitory concentrations (EC50) in the nanomolar range for several compounds .

Case Study 2: Mechanistic Insights

In another study focusing on related compounds, it was found that they could inhibit IKKβ-mediated phosphorylation of the IκB/p65p50 complex, preventing nuclear translocation of NF-κB. This mechanism leads to down-regulation of anti-apoptotic genes, promoting apoptosis in cancer cells .

Potential Therapeutic Applications

Given its structural features and biological activity, this compound is being investigated for several therapeutic applications:

- Cancer Treatment : As an inhibitor of key signaling pathways involved in tumor growth and survival.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, although further research is needed to confirm these effects .

Summary Table of Biological Activities

Q & A

Q. What synthetic strategies are optimal for preparing N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the activation of the furan-2-carboxylic acid derivative (e.g., conversion to an acid chloride using thionyl chloride) followed by coupling with the appropriate amine under basic conditions . Optimized conditions include controlled temperatures (0–25°C), anhydrous solvents (e.g., dichloromethane or THF), and catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for achieving >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the connectivity of the furan ring, sulfonylmethyl group, and 2-methylbenzyl substituent . Mass spectrometry (ESI-TOF or HRMS) provides molecular weight validation, while FT-IR confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1160 cm⁻¹ and amide C=O at ~1650 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer : Systematic substitution of the 2-methylbenzyl or sulfonylmethyl groups with electron-withdrawing/donating moieties (e.g., halogens, methoxy) can reveal key pharmacophores . Bioactivity assays (e.g., enzyme inhibition or cell viability via MTT) paired with computational docking (AutoDock Vina) can correlate structural features with target binding affinity . For example, replacing the 2-methyl group with chlorine may enhance hydrophobic interactions in enzyme pockets .

Q. What experimental approaches resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values for kinase inhibition) often arise from differences in assay conditions (pH, temperature) or impurity levels. Reproducibility can be improved by standardizing protocols (e.g., ATP concentration in kinase assays) and validating compound purity via HPLC . Meta-analysis of published data using tools like Forest plots can identify outliers and consensus trends .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and toxicity?

- Methodological Answer : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability . Molecular dynamics simulations (GROMACS) model membrane interactions, while ProTox-II predicts hepatotoxicity based on structural alerts (e.g., sulfonyl groups) . Validate predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., if the compound inhibits PI3Kα, compare activity in wild-type vs. PI3Kα-null cells) . Thermal shift assays (TSA) quantify target engagement by measuring protein melting point shifts upon ligand binding . Phosphoproteomics (LC-MS/MS) can map downstream signaling effects .

Q. How should stability studies be designed to assess degradation under physiological conditions?

- Methodological Answer : Perform forced degradation studies at pH 1–10 (simulating gastrointestinal and lysosomal environments) and elevated temperatures (40°C). Monitor degradation products via UPLC-MS and identify major pathways (e.g., hydrolysis of the sulfonylmethyl group) . Accelerated stability testing (ICH guidelines) informs storage conditions (e.g., desiccated, -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.